TRICHLORONATE OXYGEN ANALOG)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

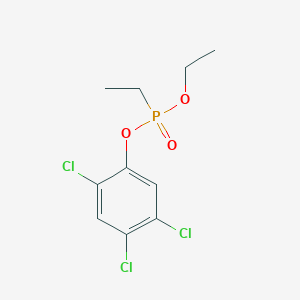

TRICHLORONATE OXYGEN ANALOG) is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms

準備方法

Synthetic Routes and Reaction Conditions

TRICHLORONATE OXYGEN ANALOG) can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl 2,4,5-trichlorophenyl halide under controlled conditions yields the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction mechanisms. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve overall efficiency .

化学反応の分析

Types of Reactions

TRICHLORONATE OXYGEN ANALOG) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester into different phosphonate forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted esters.

科学的研究の応用

Toxicological Studies

Trichloronate oxygen analog has been extensively studied for its neurotoxic effects and potential as a pesticide. Research indicates that exposure to this compound can lead to cholinesterase depression in various animal models. For example:

- Cholinesterase Inhibition : Inhalation studies on hens revealed significant cholinesterase depression at air concentrations of 0.033 mg/l and 0.048 mg/l, indicating a dose-dependent response that could affect nervous system function (Kimmerle, 1968) .

- Long-term Exposure Effects : Chronic exposure studies in rats showed that dietary administration of trichloronate oxygen analog at concentrations of 10 and 30 ppm resulted in reduced body weight and signs of cholinesterase inhibition over time (Root et al., 1970) .

Agricultural Applications

Trichloronate oxygen analog is primarily utilized as a pesticide due to its insecticidal properties. Its application affects microbial populations in soil and can influence plant health:

- Microbial Impact : Application rates of 10 and 100 ppm have been shown to affect soil bacteria and fungi populations significantly, with recovery observed only after extended periods (Root et al., 1969) .

- Pesticide Efficacy : The compound has demonstrated enhanced toxicity when combined with other pesticides like malathion, suggesting potential for synergistic effects in pest management strategies (Root et al., 1969) .

Biochemical Research

In biochemical contexts, trichloronate oxygen analog serves as a model for studying organophosphorus compounds' metabolism and toxicity:

- Metabolic Pathways : The compound undergoes bioactivation to form more toxic oxygen analogs, which are crucial for understanding the mechanisms of organophosphate toxicity (Colovic et al., 2013) .

- Anticholinesterase Activity : The conversion of trichloronate to its oxon form enhances its anticholinesterase activity, making it a valuable substance for studying enzyme inhibition mechanisms (Auf et al., 2007) .

Case Study 1: Neurotoxicity Assessment

A study assessing the neurotoxic effects of trichloronate oxygen analog on rats indicated that prolonged exposure led to significant cholinergic symptoms and weight loss at higher concentrations (30 ppm). The study highlighted the need for careful monitoring of exposure levels in agricultural settings.

Case Study 2: Efficacy in Pest Control

Field trials demonstrated that trichloronate oxygen analog effectively reduced pest populations while affecting non-target soil microorganisms. This dual effect raises concerns about ecological balance and necessitates further investigation into its environmental impact.

作用機序

The mechanism by which phosphonic acid, ethyl-, ethyl 2,4,5-trichlorophenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical processes. Its ester group allows it to participate in esterification and hydrolysis reactions, influencing the activity of enzymes and other proteins .

類似化合物との比較

Similar Compounds

- Phosphonic acid, methyl-, methyl 2,4,5-trichlorophenyl ester

- Phosphonic acid, propyl-, propyl 2,4,5-trichlorophenyl ester

- Phosphonic acid, butyl-, butyl 2,4,5-trichlorophenyl ester

Uniqueness

TRICHLORONATE OXYGEN ANALOG) is unique due to its specific ester group and the presence of three chlorine atoms on the phenyl ring. These structural features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .

特性

CAS番号 |

6492-18-8 |

|---|---|

分子式 |

C10H12Cl3O3P |

分子量 |

317.5 g/mol |

IUPAC名 |

1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C10H12Cl3O3P/c1-3-15-17(14,4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 |

InChIキー |

ZUISTOMUOSRKKE-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |

正規SMILES |

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |

同義語 |

trichloronate oxon trichloronate-oxon |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。